molecular formula C14H17N5O3 B10966050 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine

1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine

Cat. No.: B10966050
M. Wt: 303.32 g/mol
InChI Key: JLUCXHFHFGFPKR-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitropyrazolyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine typically involves multi-step reactions. One common method includes the following steps:

    Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using nitric acid and sulfuric acid.

    Preparation of 1-(4-methoxyphenyl)piperazine: This involves the reaction of 4-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling 4-nitro-1H-pyrazole with 1-(4-methoxyphenyl)piperazine under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-aminophenyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-methoxyphenyl)piperazine: Lacks the nitropyrazolyl group, leading to different chemical and biological properties.

    4-(4-nitro-1H-pyrazol-5-yl)piperazine: Lacks the methoxyphenyl group, resulting in distinct reactivity and applications.

Uniqueness: The presence of both methoxyphenyl and nitropyrazolyl groups in this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine

InChI

InChI=1S/C14H17N5O3/c1-22-12-4-2-11(3-5-12)17-6-8-18(9-7-17)14-13(19(20)21)10-15-16-14/h2-5,10H,6-9H2,1H3,(H,15,16)

InChI Key

JLUCXHFHFGFPKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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